Mevalonic acid lithium salt

Übersicht

Beschreibung

Mevalonic acid lithium salt is a chemical compound that plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of sterols, dolichol, heme, and ubiquinone. This pathway is vital for cell growth and proliferation. This compound is often used in scientific research, particularly in studies related to myopathy and heart failure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mevalonic acid lithium salt can be synthesized through various chemical reactions. One common method involves the reaction of mevalonic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, mevalonic acid (lithium salt) is produced using large-scale chemical synthesis techniques. The process often involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Mevalonic acid lithium salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of mevalonic acid to mevalonolactone.

Reduction: Mevalonic acid can be reduced to form various alcohol derivatives.

Substitution: The hydroxyl groups in mevalonic acid can be substituted with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions

Major Products Formed:

Oxidation: Mevalonolactone

Reduction: Alcohol derivatives

Substitution: Various substituted mevalonic acid derivatives

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Mevalonic acid lithium salt plays a crucial role in the mevalonate pathway, which is vital for the biosynthesis of cholesterol and other isoprenoids. This pathway is fundamental for cell growth and proliferation. The compound has been shown to counteract the inhibitory effects of statins, such as Simvastatin, on cell viability in vitro, making it valuable for studies focused on myopathy and heart failure .

In cardiovascular studies, this compound has been utilized to investigate its protective effects against statin-induced myopathy. For instance, research indicated that supplementation with mevalonic acid can ameliorate adverse effects associated with statin therapy during pregnancy in animal models . This highlights its potential therapeutic role in managing statin-related complications.

Neurological Applications

The compound has also been studied for its effects on neurological conditions. A notable study demonstrated that topical administration of mevalonic acid enhances the recovery of the epidermal barrier function in aged mice, suggesting potential applications in dermatological health and possibly neurodegenerative conditions due to its role in cholesterol biosynthesis . Furthermore, mevalonic aciduria, a metabolic disorder linked to deficiencies in the mevalonate pathway, underscores the importance of this compound in neurological health .

Cancer Research

This compound has implications in cancer research as well. Its role in modulating cholesterol synthesis may influence cancer cell proliferation and survival. Studies have shown that mevalonic acid can prevent the inhibitory effects of atorvastatin on vascular adhesion molecule expression, which is critical in cancer metastasis . This suggests that MVA lithium salt could be explored as a therapeutic agent to enhance treatment efficacy or mitigate side effects associated with certain cancer therapies.

Case Studies and Experimental Findings

Several case studies have documented the applications of this compound:

- Case Study 1 : In a study involving pregnant rats treated with fluvastatin, co-administration of mevalonic acid significantly reduced maternal mortality and cardiac myopathy outcomes, indicating its protective role during statin therapy .

- Case Study 2 : Research on murine models showed that mevalonic acid enhanced epidermal barrier recovery post-acetone damage more effectively than cholesterol alone, suggesting its unique properties in skin health and repair mechanisms .

Wirkmechanismus

Mevalonic acid lithium salt exerts its effects by acting as a precursor in the mevalonate pathway. This pathway is responsible for the biosynthesis of isopentenyl pyrophosphate, which is the basis for all terpenoids. The compound targets and interacts with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a key role in the pathway .

Vergleich Mit ähnlichen Verbindungen

Mevalonolactone: A lactone form of mevalonic acid.

Farnesyl pyrophosphate: Another compound in the mevalonate pathway.

Geranylgeranyl pyrophosphate: A derivative involved in the biosynthesis of terpenoids

Uniqueness: Mevalonic acid lithium salt is unique due to its specific role as a precursor in the mevalonate pathway. Unlike other similar compounds, it directly contributes to the biosynthesis of isopentenyl pyrophosphate, making it essential for the production of various terpenoids and steroids .

Biologische Aktivität

Mevalonic acid lithium salt (MVA-Li) is a derivative of mevalonic acid, an essential intermediate in the mevalonate pathway, which is crucial for the biosynthesis of various biomolecules, including cholesterol and isoprenoids. This article explores the biological activity of MVA-Li, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Mevalonate Pathway

The mevalonate pathway is a metabolic route that synthesizes isoprenoids, which are vital for numerous cellular processes. The pathway begins with acetyl-CoA and progresses through several key intermediates, ultimately leading to the production of cholesterol and other important molecules. MVA-Li serves as a precursor in this pathway and has been shown to have various biological effects.

- Inhibition of Statin-Induced Effects : MVA-Li has been demonstrated to counteract the inhibitory effects of statins, such as Simvastatin, on cell viability. In vitro studies using C2C12 muscle cells showed that MVA-Li could restore cell viability diminished by statin treatment, suggesting its role in muscle health and potential applications in myopathy and heart failure management .

- Cell Cycle Regulation : Research indicates that MVA-Li can influence cell cycle dynamics. For instance, microRNA-874 has been shown to target phosphomevalonate kinase (PMVK), an enzyme in the mevalonate pathway, leading to cell cycle arrest and apoptosis in breast cancer cells. Supplementation with geranylgeranyl pyrophosphate (GGPP), a metabolite downstream of MVA-Li, reversed these effects, highlighting the importance of the mevalonate pathway in cancer biology .

- Stimulation of DNA Synthesis : Historical data suggest that mevalonic acid can stimulate DNA synthesis in chronic lymphocytic leukemia (CLL) cells, indicating its potential role in promoting cellular proliferation under certain conditions .

Table 1: Summary of Key Studies Involving this compound

Detailed Research Findings

- Statin Studies : A study published in MedChem Express reported that MVA-Li effectively inhibited the decrease in cell viability caused by Simvastatin in muscle cells. This finding suggests that MVA-Li could be beneficial for patients experiencing statin-related myopathy .

- Cancer Mechanisms : Research highlighted in Nature demonstrated that upregulation of the mevalonate pathway is associated with various tumors. The study showed that miR-874 downregulates PMVK and induces p53-dependent apoptosis, linking mevalonate metabolism to tumor suppression mechanisms .

- Chronic Lymphocytic Leukemia : Historical research indicated that mevalonic acid could stimulate leukemic cells to enter the cell cycle and synthesize DNA, suggesting a dual role as both a growth factor and a potential therapeutic target .

Eigenschaften

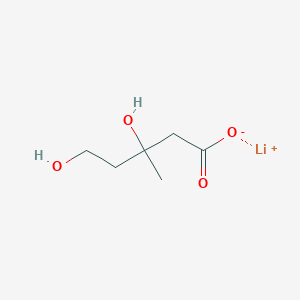

IUPAC Name |

lithium;3,5-dihydroxy-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWNXFFXFNEHDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(CCO)(CC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255502-07-8 | |

| Record name | 1255502-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.